![molecular formula C11H10FN3OS B1450613 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one CAS No. 1707372-91-5](/img/structure/B1450613.png)
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Overview
Description
This compound is a thiadiazole derivative. Thiadiazole derivatives are a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, which are structurally related to the compound , have been extensively studied for their anticancer properties . The presence of a thiadiazole ring, known for its biological activity, suggests potential utility in designing novel chemotherapeutic agents. The fluorophenyl group could interact with various biological targets, enhancing the compound’s anticancer efficacy.
Material Science: Organic Semiconductors
The thiophene moiety is a critical component in the development of organic semiconductors . The compound’s structure could be utilized in creating new organic semiconductor materials, which are essential for the advancement of flexible electronics and high-performance organic field-effect transistors (OFETs).
Corrosion Inhibitors
Compounds containing thiadiazole rings have been identified as effective corrosion inhibitors, particularly in industrial applications . The specific compound could be explored for its potential to form protective layers on metal surfaces, thereby preventing corrosion and extending the lifespan of metal-based structures.
OLEDs: Light-Emitting Diodes
Organic light-emitting diodes (OLEDs) benefit from the incorporation of thiophene derivatives due to their excellent electroluminescent properties . The compound could contribute to the development of new OLED materials with improved brightness, color purity, and efficiency.
Pharmaceutical Testing: Reference Standards
The structural complexity and stability of the compound make it a suitable candidate for use as a reference standard in pharmaceutical testing . Its unique chemical signature allows for accurate calibration and validation of analytical methods in quality control processes.
Catalysis: Organic Synthesis
Thiadiazole and fluorophenyl groups are known to influence the catalytic activity in various organic reactions . This compound could be investigated for its role as a catalyst or a catalyst enhancer in synthetic organic chemistry, potentially improving reaction rates and selectivity.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[5-(2-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVMLMGWSBQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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